4-(Piperidin-4-YL)pyrimidine hydrochloride

Catalog No.
S15871223
CAS No.
M.F
C9H14ClN3
M. Wt
199.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Piperidin-4-YL)pyrimidine hydrochloride

Product Name

4-(Piperidin-4-YL)pyrimidine hydrochloride

IUPAC Name

4-piperidin-4-ylpyrimidine;hydrochloride

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

InChI

InChI=1S/C9H13N3.ClH/c1-4-10-5-2-8(1)9-3-6-11-7-12-9;/h3,6-8,10H,1-2,4-5H2;1H

InChI Key

QQRSCEHCDLGYEH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=NC=C2.Cl

4-(Piperidin-4-yl)pyrimidine hydrochloride is a chemical compound characterized by the presence of a piperidine ring attached to a pyrimidine structure. Its molecular formula is C9H13N3ClC_9H_{13}N_3Cl, and it has a molar mass of approximately 200.67 g/mol. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in chemical and biological research.

The biological activity of 4-(Piperidin-4-yl)pyrimidine hydrochloride has been investigated in various studies. It exhibits potential pharmacological properties, including:

  • Antitumor Activity: Some derivatives of this compound have shown inhibitory effects on cancer cell proliferation by interfering with specific signaling pathways.
  • Neuroprotective Effects: The compound may also play a role in neuroprotection, possibly through mechanisms involving modulation of neurotransmitter systems .

The synthesis of 4-(Piperidin-4-yl)pyrimidine hydrochloride typically involves several key steps:

  • Formation of the Pyrimidine Ring: Starting materials such as substituted pyrimidines are reacted with piperidine under controlled conditions.
  • Hydrochloride Salt Formation: The resulting base is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
  • Catalytic Methods: Industrial synthesis may employ catalytic hydrogenation or other advanced techniques to optimize yield and purity .

4-(Piperidin-4-yl)pyrimidine hydrochloride finds applications in various fields:

  • Pharmaceutical Development: It serves as a building block for synthesizing biologically active compounds, particularly in drug discovery.
  • Research Tools: The compound is used in biochemical assays and studies to understand its interactions with biological targets.
  • Agricultural Chemistry: Potential applications include the development of agrochemicals that target specific pests or diseases .

Interaction studies involving 4-(Piperidin-4-yl)pyrimidine hydrochloride focus on its binding affinity to various biological targets. These studies often involve:

  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes related to disease pathways.
  • Receptor Binding Studies: Investigating how the compound interacts with neurotransmitter receptors or other cellular targets to elucidate its pharmacological profile .

Similar Compounds

Several compounds share structural similarities with 4-(Piperidin-4-yl)pyrimidine hydrochloride, highlighting its uniqueness:

Compound NameSimilarity Index
5-(Piperidin-4-yl)pyrimidine hydrochloride0.75
2-(Piperidin-4-yl)-1H-benzo[d]imidazole0.56
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride0.52
2-Methyl-5-(piperidin-4-yl)pyrimidine0.72
2-Cyclopropylpyrimidin-5-amine0.75

Uniqueness

The uniqueness of 4-(Piperidin-4-yl)pyrimidine hydrochloride lies in its specific substitution pattern and the combination of both piperidine and pyrimidine rings. This distinct structural arrangement imparts unique chemical properties that are valuable for various research applications, particularly in medicinal chemistry .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

199.0876252 g/mol

Monoisotopic Mass

199.0876252 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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